Thiazol-2-ylboronic acid

Descripción

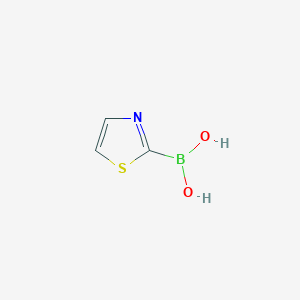

Structure

2D Structure

Propiedades

IUPAC Name |

1,3-thiazol-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BNO2S/c6-4(7)3-5-1-2-8-3/h1-2,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUGKJKBCKJFOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=CS1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621114 | |

| Record name | 1,3-Thiazol-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389630-95-9 | |

| Record name | 1,3-Thiazol-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Thiazol 2 Ylboronic Acid and Derivatives

Conventional Synthetic Routes

The synthesis of Thiazol-2-ylboronic acid is predominantly achieved through two main pathways: palladium-catalyzed borylation reactions and the use of organometallic intermediates derived from halogenated thiazoles.

While the Suzuki-Miyaura reaction is famous for using boronic acids to form carbon-carbon bonds, a mechanistically related process known as the Miyaura borylation is employed for the synthesis of boronic esters, which are direct precursors to boronic acids. rsc.orgpreprints.org This reaction involves the palladium-catalyzed coupling of an organohalide with a diboron (B99234) reagent. rsc.org

The Miyaura borylation reaction enables the synthesis of thiazole (B1198619) boronic esters from thiazole halides. The general transformation involves reacting a 2-halothiazole (e.g., 2-bromothiazole) with a diboron reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. rsc.org The resulting this compound pinacol (B44631) ester can then be hydrolyzed to the desired this compound. This method is noted for its high functional group tolerance, allowing for the synthesis of a wide variety of substituted derivatives. rsc.org

The success of the Miyaura borylation is highly dependent on the chosen catalyst system and reaction conditions. Palladium complexes are the most effective catalysts for this transformation. A variety of ligands, bases, and solvents can be employed to optimize the reaction for specific substrates.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| Pd(OAc)₂ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | Good | preprints.org |

| PdCl₂(dppf) | dppf | KOAc | 1,4-Dioxane | 80-100 | High | |

| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | DMF/Water | 80 | Variable | cdnsciencepub.com |

| Bis(thiazole) pincer palladium complexes | N/A | Various | Various | Various | High | acs.org |

| Non-symmetric NNC–palladium pincer complexes | N/A | K₃PO₄ | Water | 96 | Good to High | rsc.orgscispace.com |

| This table represents typical conditions for Suzuki-Miyaura and related borylation reactions involving heterocyclic compounds. Specific yields and conditions for this compound synthesis may vary. |

For industrial applications, the efficiency and scalability of the synthesis are paramount. The Miyaura borylation is often preferred for large-scale synthesis due to its operational simplicity and functional group tolerance. researchgate.net Optimization for large-scale production focuses on several factors:

Catalyst Loading: Minimizing the amount of expensive palladium catalyst is a key goal. Highly active catalyst systems, such as those employing pincer ligands, can achieve high turnover numbers (TON) and turnover frequencies (TOF), allowing for catalyst loadings as low as 0.02 mol%. acs.orgrsc.org

Green Solvents: The use of environmentally benign solvents, such as water, is highly desirable. Some modern catalyst systems show excellent performance in aqueous media. rsc.orgscispace.com

Reaction Time: Efficient catalyst systems and techniques like infrared (IR) irradiation can significantly reduce reaction times, which is crucial for high-throughput manufacturing. rsc.org

Atom Economy: Using reagents like dialkoxyboranes (HB(OR)₂) instead of diboron compounds can improve atom economy. rsc.org

A classic and widely used method for preparing boronic acids is the electrophilic trapping of an organometallic reagent with a borate (B1201080) ester. rsc.org This approach is particularly effective for creating aryl and heteroaryl boronic acids, including this compound.

The synthesis via organolithium reagents is a primary method for producing boronic acids from organohalides. rsc.org The process involves a metal-halogen exchange reaction.

The general procedure is as follows:

A 2-halothiazole, typically 2-bromothiazole (B21250), is dissolved in an anhydrous aprotic solvent like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF).

The solution is cooled to a low temperature, commonly -78 °C, under an inert atmosphere (e.g., nitrogen or argon).

An organolithium reagent, such as n-butyllithium (n-BuLi), is added dropwise. This initiates a lithium-halogen exchange, forming the highly reactive 2-lithiothiazole intermediate. thieme-connect.comdur.ac.uk

A trialkyl borate, such as triisopropyl borate (B(O-iPr)₃) or trimethyl borate (B(OMe)₃), is then added to the reaction mixture. The nucleophilic lithiated thiazole attacks the electrophilic boron atom. rsc.orgresearchgate.net

The reaction is quenched, and a subsequent acidic aqueous workup hydrolyzes the resulting boronic ester to yield the final this compound. rsc.orgdur.ac.uk

This method is highly effective but requires strict anhydrous conditions and low temperatures to prevent side reactions. The functional group tolerance is lower than that of palladium-catalyzed methods due to the high reactivity of the organolithium intermediates. rsc.org

| Reactant | Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Product | Ref |

| 2,5-Dibromopyridine | n-BuLi | B(O-iPr)₃ | Et₂O | -78 | 2-Bromo-5-pyridylboronic acid | dur.ac.uk |

| Dihalopyridines | n-BuLi | B(O-iPr)₃ | THF/Toluene | -78 | Halopyridin-2-yl-boronic acid | researchgate.net |

| 3-Bromothiophene | n-BuLi | B(O-iPr)₃ | Et₂O | -70 | Thiophen-3-ylboronic acid | thieme-connect.com |

| This table shows examples of the organometallic approach for synthesizing various heterocyclic boronic acids, illustrating the general conditions applicable to this compound synthesis. |

Organometallic Approaches (e.g., Lithium-Halogen Exchange)

Preparation via Grignard Reagents

The synthesis of boronic acids through the reaction of organometallic species like Grignard reagents with trialkyl borates is a classical and effective method. rsc.org This approach involves the formation of a thiazol-2-yl Grignard reagent, which then acts as a nucleophile, attacking the boron atom of a borate ester. Subsequent acidic hydrolysis of the resulting boronate ester furnishes the desired this compound. rsc.org

The general scheme for this transformation is as follows:

Formation of the Grignard Reagent: 2-Halothiazole (typically 2-bromothiazole) reacts with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to generate the thiazol-2-ylmagnesium halide.

Borylation: The freshly prepared Grignard reagent is then added to a trialkyl borate, most commonly trimethyl borate or triisopropyl borate, at low temperatures to form a boronate ester intermediate.

Hydrolysis: The reaction mixture is treated with an aqueous acid to hydrolyze the boronate ester, yielding this compound.

This method's viability is rooted in the established reactivity of Grignard reagents. harvard.edu However, the highly reactive nature of the Grignard reagent imposes limitations regarding the presence of certain functional groups. rsc.org

Functional Group Tolerance Considerations

A significant drawback of the Grignard-based synthesis of boronic acids is the low tolerance for various functional groups. rsc.org Grignard reagents are potent bases and nucleophiles, and will react with any acidic protons present in the starting material or other reagents. libretexts.org

Functional groups that are incompatible with Grignard reagents include:

Alcohols

Amides

Primary and secondary amines

Carboxylic acids

Terminal alkynes libretexts.org

Knochel and coworkers have significantly advanced the field by developing methods for preparing highly functionalized organomagnesium reagents with improved functional-group tolerance, often through halogen-magnesium exchange reactions. harvard.edu These methods can allow for the presence of functionalities like esters and nitriles, provided the exchange reaction is conducted at low temperatures. harvard.edu

Table 1: Functional Group Compatibility in Grignard-based Synthesis

| Functional Group | Compatibility with Grignard Reagents | Notes |

| Aldehydes | Low | Reacts to form alcohols. Protection as an acetal (B89532) is required. masterorganicchemistry.com |

| Ketones | Low | Reacts to form alcohols. Protection as a ketal is required. masterorganicchemistry.com |

| Esters | Low | Can react with Grignard reagents. libretexts.org Low-temperature exchange reactions may tolerate them. harvard.edu |

| Amides | Low | Reacts with the acidic N-H proton. |

| Carboxylic Acids | Low | Acid-base reaction occurs, destroying the Grignard reagent. libretexts.org |

| Alcohols | Low | Acid-base reaction occurs. libretexts.org |

| Nitriles | Moderate | Can be tolerated under specific low-temperature conditions. harvard.edu |

| Nitro Groups | Moderate | Can be tolerated under specific low-temperature conditions. harvard.edu |

Hydrolysis of Boronic Esters

The hydrolysis of boronic esters, particularly pinacol esters, is a crucial final step in many synthetic routes to boronic acids, including those that proceed via Miyaura borylation. rsc.org While pinacol esters are often stable enough to be used directly in subsequent reactions like Suzuki-Miyaura couplings, their conversion to the corresponding boronic acid is sometimes required. organic-chemistry.org

Acid-catalyzed hydrolysis is a common method, where the ester is heated with an aqueous acid. chemguide.co.uksavemyexams.com This reaction is typically reversible, so a large excess of water is often used to drive the equilibrium towards the formation of the boronic acid and pinacol. libretexts.org

Alternative methods for the deprotection of pinacol boronic esters have been developed to overcome issues with harsh acidic conditions or difficult purifications. These include:

Oxidative cleavage: Using an oxidant like sodium periodate (B1199274) (NaIO₄) to cleave the pinacol diol to acetone, which can be easily removed. rsc.org

Transesterification: Reacting the pinacol ester with another diol, such as diethanolamine, to form a different boronate which can be more readily hydrolyzed under mild acidic conditions. rsc.org

Advanced Synthetic Strategies

To address the limitations of classical methods, more advanced and functional-group-tolerant strategies have been developed for the synthesis of aryl and heteroaryl boronic acids and their esters.

Miyaura Borylation for Boronic Ester Precursors

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that allows for the direct conversion of aryl or alkenyl halides to their corresponding boronic esters. rsc.orgorganic-chemistry.org This method is highly valued for its exceptional functional group tolerance and use of commercially available starting materials. rsc.orgbeilstein-journals.org The reaction typically employs bis(pinacolato)diboron (B₂pin₂) as the boron source in the presence of a palladium catalyst and a base. organic-chemistry.org

Palladium-Catalyzed Conversion of Aryl/Alkenyl Halides

In the context of synthesizing this compound precursors, the Miyaura borylation involves the reaction of a 2-halothiazole with B₂pin₂. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the thiazole-halide bond, followed by transmetalation with the diboron reagent and reductive elimination to yield the this compound pinacol ester and regenerate the catalyst. psu.edu

A variety of palladium catalysts and ligands have been developed to optimize this transformation for a wide range of substrates, including those that are electron-rich, electron-poor, or sterically hindered. organic-chemistry.orgorganic-chemistry.org For example, the combination of Pd(dba)₂ and specific phosphine (B1218219) ligands like t-Bu-DPEphos has been shown to be effective for the borylation of aryl bromides. organic-chemistry.org

Functional Group Compatibility

A key advantage of the Miyaura borylation is its broad functional group compatibility. beilstein-journals.org The reaction conditions are generally mild, allowing for the presence of functional groups that would be incompatible with organolithium or Grignard-based methods. organic-chemistry.org This includes groups like esters, ketones, nitriles, and nitro groups, which typically remain untouched during the borylation process. organic-chemistry.org This high degree of compatibility simplifies synthetic planning by often eliminating the need for protection-deprotection sequences.

Research has demonstrated the successful borylation of a wide array of aryl and heteroaryl halides, highlighting the robustness of this methodology. organic-chemistry.orgorganic-chemistry.orgrsc.org While 2-bromothiazole can be a challenging substrate in some palladium-catalyzed reactions due to potential catalyst inhibition by the heteroatoms, appropriate selection of the catalyst system can lead to successful borylation. nsf.gov

Table 2: Comparison of Synthetic Methodologies

| Feature | Grignard Reagent Method | Miyaura Borylation |

| Starting Material | 2-Halothiazole | 2-Halothiazole |

| Boron Source | Trialkyl borate | Bis(pinacolato)diboron |

| Key Intermediate | Thiazol-2-ylmagnesium halide | Thiazol-2-yl-palladium complex |

| Product | This compound (after hydrolysis) | This compound pinacol ester |

| Functional Group Tolerance | Low rsc.org | High beilstein-journals.org |

| Reaction Conditions | Often cryogenic temperatures required | Generally mild organic-chemistry.org |

Direct C-H Borylation of Thiazoles

The direct functionalization of thiazoles through C-H bond activation represents an efficient and atom-economical approach to synthesizing valuable organoboron compounds. Transition metal catalysis, particularly with iridium, has emerged as a powerful tool for the regioselective borylation of C-H bonds.

Recent research has highlighted the use of iridium catalysts for the regio- and enantioselective secondary benzylic C-H borylation, utilizing benzothiazole (B30560) as a directing group. researchgate.net This method allows for the transformation of various monosubstituted 2-arylalkylbenzo[d]thiazoles into their corresponding borylated products in moderate to good yields and with good enantioselectivity. researchgate.net The resulting C-B bond is synthetically versatile and can undergo stereospecific transformations to form a range of C-C and C-heteroatom bonds. researchgate.net

The development of air-stable iridium precatalysts has further enhanced the practicality of this methodology. domainex.co.uk These advancements facilitate direct access to a variety of thiazole derivatives, often avoiding the need for traditional multi-step de novo synthesis. domainex.co.uk Computational studies, including Density Functional Theory (DFT) calculations, have provided insight into the reaction mechanisms, indicating that the borylation of heterocycles like thiazole can proceed via borenium cations. researchgate.net

Key Findings in Direct C-H Borylation:

Catalyst: Iridium-based catalysts are effective for direct C-H borylation. researchgate.net

Directing Group: The benzothiazole group can direct the borylation to specific C-H bonds. researchgate.net

Versatility: The created C-B bond can be converted into other functional groups. researchgate.net

Efficiency: This method reduces synthetic steps compared to traditional approaches. domainex.co.uk

Facile Synthesis of Thiazol-5-ylboronic Acid Pinacol Ester and Reactivity Studies

Thiazol-5-ylboronic acid pinacol ester is a key intermediate for the synthesis of 5-arylthiazoles through cross-coupling reactions. researchgate.net A facile synthetic route to this valuable building block has been developed, enabling its use in further reactivity studies, particularly the Suzuki-Miyaura cross-coupling reaction. researchgate.netiucr.org

The synthesis allows for the creation of a stable boronic ester that can be effectively coupled with various (het)aryl halides. iucr.org This reactivity provides a straightforward pathway to a diverse library of 5-arylthiazoles, which are significant scaffolds in medicinal chemistry and materials science. researchgate.netiucr.org The stability of the thiazol-5-ylboronic acid pinacol ester under aqueous conditions, as used in the Suzuki process, is a notable advantage. iucr.org

A comparative study between the Suzuki cross-coupling reactions using this pinacol ester and palladium-catalyzed C5-H direct arylation on the thiazole ring has been conducted to evaluate the efficiency and scope of each method. researchgate.net The structure of the thiazol-5-ylboronic acid pinacol ester has been confirmed through crystallographic studies, which revealed an unusual bent conformation where the thiazole cycle and the dioxaborolane ring form a significant angle. iucr.org This structural feature is of interest when compared to its more planar imidazole (B134444) analogue. iucr.org

Below is a table summarizing the reactivity of Thiazol-5-ylboronic acid pinacol ester in Suzuki cross-coupling reactions with various aryl halides.

Table 1: Suzuki Cross-Coupling Reactions with Thiazol-5-ylboronic Acid Pinacol Ester Data synthesized from research findings.

| Aryl Halide Partner | Catalyst / Base | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Bromopyridine | Pd(PPh₃)₄ / K₂CO₃ | 5-(Pyridin-2-yl)thiazole | 55% | researchgate.net |

| 1-Bromonaphthalene | Pd(dppf)Cl₂ / KOAc | 5-(Naphthalen-1-yl)thiazole | Good | researchgate.netunimi.it |

| 4-Bromoacetophenone | Pd(OAc)₂ / K₂CO₃ | 5-(4-Acetylphenyl)thiazole | Moderate-High | organic-chemistry.org |

| 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ / Na₂CO₃ | 5-(4-Nitrophenyl)thiazole | Good | unimi.itresearchgate.net |

Improved Protocols for Thiazolium Precatalysts

Thiazolium salts are important precursors for N-heterocyclic carbenes (NHCs), which are widely used as organocatalysts. thieme-connect.comorganic-chemistry.org Researchers have developed improved protocols for the synthesis of these thiazolium precatalysts, addressing the low to moderate yields often obtained with classical methods like the Hantzsch approach. organic-chemistry.org

Furthermore, a safer and more efficient oxidizing agent, meta-chloroperbenzoic acid (m-CPBA), has been identified as an advantageous replacement for the traditionally used hydrogen peroxide in acetic acid (H₂O₂/AcOH) for the oxidation of thiazolethiones into thiazoliums. organic-chemistry.orgresearchgate.net These updated protocols have also proven effective for synthesizing thiazoliums with bulky N-substituents, such as 2-adamantyl groups, on a multigram scale, which was challenging with previous methods. organic-chemistry.org

Table 2: Comparison of Synthetic Protocols for Thiazolium Precatalysts Data based on findings from Delfau, L., et al. (2024). organic-chemistry.org

| N-Substituent | Classical Method Yield | Improved Protocol Yield | Key Improvement | Reference |

|---|---|---|---|---|

| Neopentyl | 12% | 56% | Isolation of dithiocarbamate (B8719985) intermediate | organic-chemistry.org |

| Various N-Alkyl | Low-Moderate | Significantly Improved | Isolation of dithiocarbamate intermediate | thieme-connect.comorganic-chemistry.org |

| General Thiazolethiones | N/A | High | Use of m-CPBA instead of H₂O₂/AcOH | organic-chemistry.orgresearchgate.net |

| 2-Adamantyl | Challenging/Low Yield | Synthesized on multigram scale | Application of improved protocols | organic-chemistry.org |

Catalytic Applications in Carbon Carbon Bond Formation

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. wikipedia.orgjyu.fi Thiazol-2-ylboronic acid is a versatile coupling partner in these reactions, valued for its stability, relatively low toxicity, and the ease of removal of its inorganic by-products. organic-chemistry.org

Fundamental Mechanism and Catalytic Cycle

The widely accepted mechanism for the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium catalyst. The cycle comprises three primary steps: oxidative addition, transmetalation, and reductive elimination. preprints.orgjyu.fichemrxiv.org The reaction begins with a palladium(0) species, which is regenerated at the end of the cycle, allowing it to participate in subsequent reactions. chemrxiv.org

The Catalytic Cycle of Suzuki-Miyaura Coupling

| Step | Description |

|---|---|

| Oxidative Addition | The active Pd(0) catalyst reacts with an organohalide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. libretexts.org |

| Transmetalation | The organic group from the boronic acid (in this case, the thiazol-2-yl group) is transferred to the Pd(II) complex, displacing the halide. This step requires activation by a base. wikipedia.orglibretexts.org |

| Reductive Elimination | The two organic groups on the palladium complex are coupled and eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst. wikipedia.org |

Oxidative Addition to Palladium(0)

The catalytic cycle commences with the oxidative addition of an organic halide (e.g., an aryl halide) to a coordinatively unsaturated palladium(0) species. chemrxiv.orglibretexts.org This step involves the cleavage of the carbon-halogen (C-X) bond and the oxidation of palladium from Pd(0) to Pd(II), forming a square planar organopalladium(II) halide intermediate. wikipedia.orgdur.ac.uk This step is often the rate-determining step of the entire catalytic cycle. libretexts.org

The reactivity of the organohalide in this step generally follows the order of bond strength: I > Br > Cl. libretexts.org Mechanistic studies indicate that the oxidative addition initially forms a cis-palladium complex, which then rapidly isomerizes to the more stable trans-complex. wikipedia.org For some systems, computational and experimental studies suggest that the active catalytic species undergoing oxidative addition may be a monoligated palladium complex, PdL, rather than the more saturated PdL2. chemrxiv.org

Transmetalation Step

Transmetalation is the crucial step where the organic moiety from the boron atom is transferred to the palladium(II) center. wikipedia.org This process involves the reaction of the organopalladium(II) halide complex formed during oxidative addition with the organoboron reagent, such as this compound. wikipedia.org This step is complex and its exact mechanism has been the subject of extensive study, with several factors influencing its rate and efficiency.

A base is essential for the Suzuki-Miyaura reaction to proceed, as organoboron compounds are generally unreactive for transmetalation in its absence. wikipedia.orgjyu.fi The primary role of the base is to activate the boronic acid. organic-chemistry.orgjyu.fi It reacts with the boronic acid to form a more nucleophilic tetracoordinate "ate" complex, [R-B(OH)₃]⁻. wikipedia.orgresearchgate.net This activation increases the electron density on the organic group attached to boron, facilitating its transfer to the electrophilic palladium(II) center. jyu.fi The choice of base, such as potassium carbonate (K₂CO₃), and solvent can significantly impact the reaction's outcome. researchgate.net

The base is believed to have multiple roles, including:

Formation of the reactive boronate species. wikipedia.org

Formation of an arylpalladium-alkoxide/hydroxide (B78521) complex, [ArPd(OR)L₂], which can be more reactive than the corresponding halide complex. wikipedia.org

Acceleration of the final reductive elimination step. wikipedia.org

Two primary mechanistic pathways have been proposed for the transmetalation step, differing in how the base initiates the process. mdpi.comrsc.org

Boronate Pathway: In this pathway, the base first reacts with the boronic acid to form the activated tetracoordinate boronate anion. mdpi.comacs.org This nucleophilic boronate then attacks the organopalladium(II) halide complex, displacing the halide and forming a key intermediate with a Pd–O–B linkage, which precedes the transfer of the organic group. acs.orgnih.gov

Oxo-Palladium Pathway: Alternatively, the base (typically hydroxide or alkoxide) can first react with the organopalladium(II) halide complex to form an organopalladium(II) hydroxide or alkoxide species. mdpi.comacs.org This palladium-hydroxide complex then reacts with the neutral, tricoordinate boronic acid to form the same Pd–O–B linked intermediate before transmetalation. rsc.orgacs.org

While early studies provided evidence for both pathways depending on the specific reaction conditions and substrates, a significant body of research, including kinetic and computational studies, suggests that for many common Suzuki-Miyaura systems, the oxo-palladium pathway is kinetically favored. rsc.orgnih.gov However, recent studies on anhydrous systems have provided strong evidence for the boronate pathway, indicating that the operative mechanism can be highly dependent on the reaction conditions. nih.govacs.org For heteroaryl boronic acids like this compound, the electron-withdrawing nature of the thiazole (B1198619) ring increases the Lewis acidity of the boron atom, which can influence which pathway is preferred.

Comparison of Transmetalation Pathways

| Pathway | Initiating Step | Key Reactants |

|---|---|---|

| Boronate Pathway | Base activates Boronic Acid | [Ar-Pd-X] + [R-B(OH)₃]⁻ |

| Oxo-Palladium Pathway | Base activates Palladium Complex | [Ar-Pd-OH] + R-B(OH)₂ |

To gain deeper, atomistic insight into the reaction mechanism, researchers employ advanced techniques like kinetic isotope effect (KIE) studies and Density Functional Theory (DFT) calculations. chemrxiv.orgresearchgate.net

Kinetic Isotope Effects (KIEs) are used to probe the transition states of key steps. By measuring the reaction rates of molecules containing heavier isotopes at specific positions, researchers can determine which bonds are being formed or broken in the rate-limiting step. researchgate.netd-nb.info For example, a significant ¹³C KIE at the carbon atom attached to the halogen is consistent with oxidative addition being the rate-determining step. chemrxiv.org Similarly, KIEs at the boron-bound carbon can help elucidate the transition state of the transmetalation step. acs.org While specific KIE studies for this compound were not found, such studies on related systems have been crucial in supporting the proposed mechanisms, including differentiating between the boronate and oxo-palladium pathways. researchgate.netnih.gov

Density Functional Theory (DFT) calculations are computational methods used to model the reaction pathway, calculating the energies of intermediates and transition states. nih.govresearchgate.net These studies help to visualize the geometry of transition states and evaluate the energy barriers for different mechanistic possibilities. researchgate.netmdpi.com For instance, DFT studies have been used to analyze the two main proposals for the role of the base in transmetalation, with results often suggesting that the pathway involving the formation of a boronate complex is energetically favorable. nih.gov DFT studies specific to this compound indicate that the electron-withdrawing character of the thiazole ring enhances the electrophilicity of the boron center, which is predicted to accelerate the transmetalation step.

Reductive Elimination

Reductive elimination is the final and product-forming step in the Suzuki-Miyaura catalytic cycle. wikipedia.orgbyjus.com In this stage, the two organic groups, one originating from the this compound and the other from the organic halide, are coupled together, and the palladium catalyst is regenerated in its active Pd(0) state. byjus.comyonedalabs.com

The process involves the transient organopalladium(II) species, formed after transmetalation, eliminating the final coupled product. wikipedia.org This step is crucial as it releases the desired molecule and allows the palladium catalyst to re-enter the catalytic cycle, enabling the reaction to proceed with only a catalytic amount of the metal. wikipedia.orgyonedalabs.com The reductive elimination typically proceeds with retention of stereochemistry. wikipedia.org The nature of the ligands attached to the palladium center can influence the rate and efficiency of this step. For instance, bulky phosphine (B1218219) ligands can facilitate reductive elimination. wikipedia.org The base present in the reaction mixture can also play a role in accelerating this final step. wikipedia.orgwwjmrd.com

Substrate Scope and Reactivity of this compound

The effectiveness of this compound in Suzuki-Miyaura coupling is influenced by several factors, including the nature of the coupling partner, the position of the boronic acid group on the thiazole ring, and the electronic properties of substituents on the thiazole ring.

Coupling with Aryl/Vinyl Halides

This compound demonstrates broad applicability in coupling with a variety of aryl and vinyl halides. The reactivity of the halide partner generally follows the order of I > OTf > Br >> Cl, which is typical for Suzuki-Miyaura reactions. wwjmrd.com Successful couplings have been reported with a range of aryl halides, including those bearing both electron-donating and electron-withdrawing groups. preprints.orgacs.org For example, it has been coupled with 4-bromoanisole (B123540) to produce 4-methoxyphenyl-thiazole in high yield. Similarly, it can react with vinyl halides, although these reactions can sometimes be more challenging. The use of appropriate catalysts and reaction conditions is crucial for achieving high yields and minimizing side reactions.

Reactivity Dependence on Thiazole Position

The position of the boronic acid group on the thiazole ring significantly impacts its reactivity. The C2, C4, and C5 positions of the thiazole ring are chemically non-equivalent. chim.it The electron-withdrawing nature of the thiazole ring itself influences the electrophilicity of the boronic acid. When the boronic acid is at the 2-position, it is generally more reactive in Suzuki-Miyaura coupling compared to other positions. This is attributed to the electronic effects of the adjacent sulfur and nitrogen atoms. However, 2-substituted thiazoles can also be prone to side reactions like protodeboronation, especially under certain conditions. researchgate.net The presence of substituents on the thiazole ring can further direct the reactivity at specific positions. chim.it

Influence of Electron-Withdrawing/Donating Groups

The presence of electron-withdrawing or electron-donating groups on the thiazole ring or the coupling partner can significantly affect the rate and outcome of the Suzuki-Miyaura coupling.

Electron-Withdrawing Groups (EWGs): When present on the aryl halide, EWGs generally facilitate the rate-limiting oxidative addition step, leading to faster reactions. researchgate.net Conversely, an EWG on the this compound can increase its susceptibility to protodeboronation, a competing side reaction where the boronic acid group is replaced by a hydrogen atom. researchgate.net

Electron-Donating Groups (EDGs): EDGs on the thiazole ring can enhance the electron density of the ring, which can influence the transmetalation step. vulcanchem.com For instance, a dimethylamino group, an EDG, on the thiazole ring can accelerate oxidative addition in palladium-catalyzed couplings. When present on the aryl halide, EDGs can slow down the oxidative addition step. preprints.org However, successful couplings can still be achieved by optimizing reaction conditions. preprints.org

The interplay of these electronic effects requires careful consideration when designing a synthesis using this compound.

Catalyst Systems and Ligand Effects

The choice of the palladium catalyst and associated ligands is critical for the success of the Suzuki-Miyaura coupling of this compound. The catalyst system influences reaction rates, yields, and the tolerance of various functional groups.

Palladium-Based Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))

A variety of palladium sources can be used to generate the active Pd(0) catalyst in situ. libretexts.orgharvard.edu Common and effective palladium precursors for coupling with this compound include:

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is a widely used, air-sensitive catalyst that is often effective for a broad range of substrates. scirp.orgresearchgate.net It is a pre-formed Pd(0) complex and does not require an in-situ reduction step. libretexts.org

Palladium(II) Acetate (Pd(OAc)₂): This air-stable Pd(II) salt is a common precatalyst that is reduced to the active Pd(0) species in the reaction mixture. libretexts.orgnih.govorganic-chemistry.orgacs.org It is often used in combination with phosphine ligands. organic-chemistry.org Ligandless Pd(OAc)₂ has also been shown to be effective in certain cases, particularly for hindered substrates where the nitrogen atom of the thiazole ring may act as a ligand. preprints.orgnih.gov

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride (PdCl₂(dppf)): This is a robust and efficient catalyst, particularly for challenging couplings. researchgate.netjyu.fi The dppf ligand provides stability to the palladium center and can promote high catalytic activity. mdpi.com It is known to be effective in minimizing side reactions like protodeboronation.

The selection of the optimal catalyst often depends on the specific substrates being coupled and may require screening of different palladium sources and ligands to achieve the desired outcome.

Table 1: Examples of Palladium-Catalyzed Coupling Reactions with this compound and its Derivatives.

| Coupling Partner | Catalyst System | Base | Solvent | Conditions | Product | Yield (%) | Reference |

| 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80°C, 12 hr | 4-Methoxyphenyl-thiazole | 85 | |

| 2-Chloropyridine | Pd(OAc)₂, SPhos | K₃PO₄ | DMF | 100°C, 24 hr | 2-(Thiazol-2-yl)pyridine | Not specified | |

| 4-Bromothiazole | Pd(PPh₃)₄ | K₂CO₃ | DMF | 80-100°C | 4-(Thiazol-2-yl)thiazole | Good | |

| Aryl Halides | PdCl₂(dppf) | K₃PO₄ | THF/Dioxane | Not specified | Biaryl | Not specified | jyu.fi |

Other Cross-Coupling Reactions

Beyond the formation of carbon-carbon bonds with aryl halides, this compound is a potential substrate for other valuable cross-coupling transformations. One such reaction is the Liebeskind-Srogl cross-coupling, which pairs a thiol ester with a boronic acid to synthesize ketones. organic-chemistry.org This reaction is typically catalyzed by palladium and uniquely mediated by a stoichiometric amount of a copper(I) salt, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC). organic-chemistry.orgnih.gov

A key advantage of this methodology is that it proceeds under neutral, "baseless" conditions, making it compatible with substrates that are sensitive to the basic reagents required in traditional Suzuki-Miyaura couplings. organic-chemistry.org The role of the copper(I) cofactor is believed to be twofold: it activates the carbon-sulfur bond of the thiol ester towards the palladium catalyst and facilitates the crucial transmetalation step between the boronic acid and the palladium center. nih.gov The reaction is general for a wide scope of boronic acids and thiol esters, suggesting its applicability for the synthesis of 2-acylthiazoles using this compound as the coupling partner. organic-chemistry.org

The Petasis Boron-Mannich (PBM) reaction is a powerful multicomponent reaction that constructs complex, substituted amines from three readily available starting materials: a boronic acid, an amine, and a carbonyl compound (typically an aldehyde or ketone). wikipedia.orgmdpi.com This reaction is highly valued in medicinal chemistry for its operational simplicity and its ability to rapidly generate molecular diversity. mdpi.comchemrxiv.org

The PBM reaction involves the one-pot condensation of an amine and a carbonyl to form an intermediate iminium ion (or an oxo-component that reacts similarly), which is then attacked by the organoboronic acid. nih.govorganic-chemistry.org A key mechanistic feature is the formation of a boronate complex between the boronic acid and the hydroxyl group of the adduct formed from the amine and carbonyl. nih.gov This is followed by the irreversible, intramolecular transfer of the organic group from the boron atom to the electrophilic iminium carbon, forming the new carbon-carbon bond. organic-chemistry.org

The reaction tolerates a wide variety of functional groups on all three components. wikipedia.org The boronic acid partner can be an aryl, heteroaryl, or vinyl boronic acid, making this compound a suitable substrate for this transformation. nih.govorganic-chemistry.org The amine component is typically a secondary amine, though primary amines and other nitrogen nucleophiles can also be used. wikipedia.org The carbonyl component is often an aldehyde, such as glyoxylic acid, which allows for the direct, single-step synthesis of unnatural α-amino acids. organic-chemistry.org The versatility and mild conditions of the Petasis reaction make it a highly effective method for incorporating the thiazole motif into complex amine scaffolds.

Petasis Boron-Mannich Reaction

Stereoselective Synthesis of Functionalized Amines

Following a comprehensive review of scientific literature, it has been determined that there are no specific, documented examples of the use of this compound in the catalytic, stereoselective synthesis of functionalized amines through carbon-carbon bond formation reactions, such as the Petasis reaction or other related multicomponent methodologies.

The Petasis reaction is a well-established method for the synthesis of functionalized amines, involving the reaction of an amine, a carbonyl compound, and an organoboronic acid. researchgate.netmdpi.comresearchgate.net This reaction is known to work with a variety of aryl- and vinylboronic acids and can be rendered stereoselective through the use of chiral amines or catalysts. rsc.orgrsc.org However, specific studies detailing the application of this compound as a coupling partner in such stereoselective transformations to yield functionalized amines are not present in the reviewed literature.

Research in the field has explored the use of other heteroaromatic boronic acids, such as benzofur-2-ylboronic acid, in these types of reactions. mdpi.com Additionally, the synthesis of α-amino acids and their derivatives through methods involving boronic acids is a significant area of study. rsc.orgsci-hub.stacs.org These related areas of research underscore the general utility of boronic acids in the formation of carbon-carbon bonds for the synthesis of amine-containing molecules.

While the synthesis of various thiazole derivatives and the general applications of boronic acids in catalysis are well-documented, the specific intersection of these fields—namely, the stereoselective synthesis of functionalized amines using this compound—remains an unexplored area in the available scientific literature. Consequently, no detailed research findings or data tables for this specific catalytic application can be provided at this time.

Derivatization and Functional Group Transformations

Reactions of the Boronic Acid Moiety

The boron atom in thiazol-2-ylboronic acid is electron-deficient, making it a Lewis acid and the focal point for its characteristic reactions.

The term "oxidation" in the context of boronic acids can refer to two distinct processes: the oxidative cleavage of the carbon-boron bond to form a hydroxyl group, or the formation of boronate esters, which is more accurately described as a condensation reaction.

The transformation of an arylboronic acid to the corresponding phenol (an oxidative hydroxylation or deboronation) is a fundamental reaction. st-andrews.ac.uk This process involves the cleavage of the C–B bond and its replacement with a C–O bond.

A common and effective reagent for this purpose is hydrogen peroxide (H₂O₂), typically used under basic conditions. The putative mechanism involves the nucleophilic attack of a hydroperoxide anion on the electron-deficient boron atom. This is followed by a rearrangement where the thiazole (B1198619) group migrates from the boron to the adjacent oxygen atom. Subsequent hydrolysis of the resulting borate (B1201080) ester yields the corresponding thiazol-2-ol and boric acid. nih.gov

Sodium periodate (B1199274) (NaIO₄) is a powerful oxidizing agent, well-known for the oxidative cleavage of 1,2-diols. masterorganicchemistry.comchemistrysteps.com While its primary use is not the direct oxidation of the C-B bond in the same manner as H₂O₂, it is a versatile oxidant used in a wide array of organic transformations. rsc.org

Table 1: Common Reagents for Oxidative Deboronation

| Reagent | Conditions | Product from this compound |

| Hydrogen Peroxide (H₂O₂) | Aqueous base (e.g., NaOH) | Thiazol-2-ol |

| Oxone® | Biphasic (e.g., THF/H₂O) | Thiazol-2-ol |

This compound can react with polyols, particularly 1,2- and 1,3-diols, through a condensation reaction to form cyclic boronate esters. nih.govbath.ac.uk This reaction is an esterification process rather than an oxidation of the boron atom. The formation of these cyclic esters, such as five-membered dioxaborolanes from 1,2-diols or six-membered dioxaborinanes from 1,3-diols, is a reversible equilibrium process. wikipedia.orgresearchgate.net The stability and formation of these esters are often pH-dependent. mdpi.com This dynamic covalent nature is a cornerstone of their use in sensors and dynamic materials. bath.ac.uk

The reduction of the boronic acid functional group is less common than its oxidation or esterification. Boronic acids are themselves products of the oxidation of boranes. wiley-vch.de Consequently, the formal reduction of the boronic acid moiety would regenerate a borane (B79455) (R-BH₂).

The conversion of a boronic acid to an alcohol (R-OH) is mechanistically an oxidation of the carbon atom attached to boron (as described in section 4.1.1.1), not a reduction. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are known to reduce polar functional groups such as carboxylic acids, their reaction with boronic acids does not typically result in the simple reduction to an alcohol. commonorganicchemistry.com Borane reagents, such as borane-tetrahydrofuran (BH₃-THF), are often used to selectively reduce carboxylic acids. commonorganicchemistry.comnih.gov

A key characteristic of boronic acids is their ability to engage in reversible covalent bonding. nih.gov This property is central to their application in molecular recognition and sensing. bath.ac.uk

Interaction with Diols : As previously mentioned, this compound forms cyclic boronate esters with 1,2- and 1,3-diols. mdpi.com This interaction is a fast and stable covalent bond formation that remains reversible under specific stimuli, such as changes in pH. nih.govbath.ac.uk This allows for the dynamic assembly and disassembly of molecular structures. bath.ac.uk

Interaction with Nucleophiles : As Lewis acids, boronic acids can accept a pair of electrons from nucleophiles (Lewis bases). nih.gov This interaction leads to the formation of a tetrahedral, anionic boronate species. This process is fundamental to the mechanism of diol binding, as the tetrahedral boronate is highly reactive toward diols. mdpi.com

Derivatization is a technique frequently used in mass spectrometry to improve the ionization efficiency and, therefore, the detection of an analyte. nih.gov While this compound can be used as a derivatizing agent for diol-containing compounds nsf.govnih.gov, the boronic acid itself can also be derivatized for enhanced analytical performance.

For methods like gas chromatography-mass spectrometry (GC-MS), the boronic acid group's polarity and low volatility can be problematic. Derivatization to form a more volatile ester, for example, through reaction with a silylating agent or by forming a methyl or other alkyl boronate ester, can facilitate GC analysis.

In liquid chromatography-mass spectrometry (LC-MS), derivatization can be employed to introduce a functionality that improves ionization. For instance, reacting the boronic acid with a molecule containing a tertiary amine or a quaternary ammonium group can enhance signal intensity in positive-ion electrospray ionization (ESI) mode. nsf.gov

Table 2: Derivatization Strategies for Analytical Applications

| Analytical Technique | Derivatization Goal | Potential Reagent Class | Resulting Derivative |

| GC-MS | Increase volatility | Silylating agents | Silyl boronate ester |

| LC-MS (Positive ESI) | Enhance ionization | Reagents with tertiary amines | Amine-functionalized boronate ester |

| LC-MS (General) | Improve chromatographic behavior | Alkylating agents | Alkyl boronate ester |

Oxidation Reactions to Boronate Esters or Borates

Reactions of the Thiazole Ring

The thiazole ring of this compound is an aromatic heterocycle that can participate in a variety of chemical transformations. Its reactivity is influenced by the presence of the nitrogen and sulfur heteroatoms and the boronic acid substituent. The lone pair of electrons on the sulfur atom contributes to the aromatic sextet, influencing the ring's electron density and susceptibility to certain reactions.

Electrophilic Aromatic Substitution (at C5 position)

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.comyoutube.com In the thiazole ring, the positions are not equally reactive. The electron density is highest at the C5 position, making it the most favorable site for electrophilic attack. pharmaguideline.com The C2 position is electron-deficient due to the inductive effect of the adjacent nitrogen and sulfur atoms, while the C4 position is less reactive than C5. pharmaguideline.com The general mechanism involves the attack of an electrophile on the electron-rich C5 position to form a positively charged intermediate (a sigma complex or Wheland intermediate), which then loses a proton to restore aromaticity. libretexts.org

Common electrophilic aromatic substitution reactions applicable to the thiazole ring include:

Halogenation: The introduction of a halogen (e.g., bromine, chlorine) at the C5 position. This typically requires a halogen source and sometimes a Lewis acid catalyst to generate a sufficiently strong electrophile. youtube.com

Nitration: The substitution of a hydrogen atom with a nitro group (-NO2), usually achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) electrophile. libretexts.org

Sulfonation: The introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid, which contains sulfur trioxide (SO3), the active electrophile. libretexts.org

Friedel-Crafts Reactions: While less common for thiazoles due to the basicity of the ring nitrogen which can coordinate with and deactivate the Lewis acid catalyst, these reactions (alkylation and acylation) are theoretically possible at the C5 position under specific conditions. masterorganicchemistry.com

The introduction of these functional groups at the C5 position of this compound provides a key intermediate for further synthetic modifications.

| Reaction Type | Typical Reagents | Electrophile | Product Functional Group |

|---|---|---|---|

| Halogenation (Bromination) | Br₂, FeBr₃ | Br⁺ | -Br |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | -NO₂ |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | -SO₃H |

Coordination Chemistry with Metal Centers

The thiazole moiety, particularly the nitrogen atom at position 3, possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to various metal centers. researchgate.netresearchgate.net Thiazole derivatives are versatile ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. researchgate.net In this compound, the thiazole ring can function as a monodentate or bidentate ligand, coordinating through the ring nitrogen and potentially involving other donor atoms from substituents on the ring.

The coordination ability of thiazoles has led to the synthesis of numerous metal complexes with diverse geometries and properties. researchgate.net Metals such as zinc(II), cadmium(II), copper(II), cobalt(II), nickel(II), palladium(II), and platinum(II) have been shown to form complexes with thiazole-containing ligands. orientjchem.orgresearchgate.netresearchgate.net The resulting complexes can have discrete monomeric structures or form polymeric chains where the thiazole ligand bridges multiple metal centers. researchgate.netsemanticscholar.org The specific coordination mode and the resulting structure of the complex depend on the metal ion, the other ligands present, and the reaction conditions. Boron complexes involving thiazole ligands, for instance with BF3, have also been synthesized. rsc.org

| Metal Ion | Coordination Site on Thiazole | Potential Complex Geometry | Reference |

|---|---|---|---|

| Zinc(II) | Ring Nitrogen (N3) | Tetrahedral, Octahedral | researchgate.net |

| Cadmium(II) | Ring Nitrogen (N3) | Octahedral (Polymeric) | researchgate.net |

| Copper(II) | Ring Nitrogen (N3) | Square Planar | researchgate.netorientjchem.org |

| Palladium(II) / Platinum(II) | Ring Nitrogen (N3) | Square Planar | researchgate.net |

| Boron (as BF₃) | Ring Nitrogen (N3) | Tetrahedral | rsc.org |

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing cyclic molecules. mdpi.comlibretexts.org The thiazole ring can participate in such reactions, although its aromatic stability means that forcing conditions, such as high temperatures, are often required. wikipedia.org

A notable example is the Diels-Alder reaction, a [4+2] cycloaddition. libretexts.org Thiazoles can react with alkynes in a Diels-Alder fashion. This reaction is typically followed by the extrusion of sulfur from the initial cycloadduct, ultimately leading to the formation of a pyridine ring. wikipedia.org This transformation provides a synthetic route from thiazoles to substituted pyridines.

Other types of cycloadditions, such as [2+2] and [3+2] cycloadditions, are also known for various heterocyclic systems. libretexts.orgrsc.org For instance, boronic esters can participate in [2+2] photocycloadditions with alkenes. nih.gov The thiazole ring in this compound could potentially engage in these transformations, providing pathways to novel polycyclic and heterocyclic structures. The specific reactivity would depend on the reaction partner and conditions. For example, asymmetric [3+2] cycloaddition reactions have been achieved with thiazolium salts, which are derivatives of thiazole. rsc.org

| Reaction Type | Reaction Partner | Key Intermediate/Process | Final Product Type | Reference |

|---|---|---|---|---|

| Diels-Alder [4+2] | Alkynes (e.g., DMAD) | Cycloadduct followed by sulfur extrusion | Pyridine derivative | wikipedia.org |

| [3+2] Cycloaddition | Electron-deficient alkenes | (From thiazolium salts) | Hydropyrrolo-thiazole | rsc.org |

| [2+2] Photocycloaddition | Alkenes | (Involving alkenylboronates) | Cyclobutane derivative | nih.gov |

Functionalization of the Thiazole Ring for Diverse Derivatives

The synthesis of diverse thiazole derivatives often relies on the functionalization of a pre-existing thiazole core. nih.govresearchgate.net this compound serves as a versatile starting material where the thiazole ring itself can be modified to introduce a wide array of functional groups, leading to compounds with varied chemical and biological properties. nih.govnih.gov

A primary strategy for diversification involves the initial electrophilic substitution at the C5 position, as described in section 4.2.1. For example, bromination of the thiazole ring at C5 yields a 5-bromo-thiazole derivative. This halogenated intermediate is a valuable substrate for numerous cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of alkyl, aryl, vinyl, or other groups at the C5 position.

In addition to C5, the C4 position can also be functionalized, although it is generally less reactive towards electrophiles. Modification at this position often requires different synthetic strategies, potentially involving metalation followed by quenching with an electrophile. The combination of the inherent reactivity of the thiazole ring with modern synthetic methods allows for the systematic modification of the heterocyclic core, providing access to a vast library of thiazole derivatives. nih.govnih.gov

| Position | Initial Reaction | Intermediate | Subsequent Reaction | Introduced Group Examples |

|---|---|---|---|---|

| C5 | Electrophilic Halogenation | 5-Bromo-thiazole derivative | Suzuki Coupling | Aryl, Heteroaryl |

| C5 | Electrophilic Halogenation | 5-Bromo-thiazole derivative | Sonogashira Coupling | Alkynyl |

| C5 | Nitration | 5-Nitro-thiazole derivative | Reduction | Amino (-NH₂) |

| C4/C5 | Deprotonation/Metalation | Lithiated thiazole | Quenching with electrophile | Alkyl, Silyl |

Applications in Medicinal Chemistry and Biological Activity

Anticancer Activity

Induction of Apoptosis in Cancer Cell Lines (e.g., HepG2, MCF-7)

There is no specific information available in the scientific literature regarding the induction of apoptosis in HepG2 and MCF-7 cancer cell lines by Thiazol-2-ylboronic acid. While various thiazole (B1198619) derivatives have been investigated for their pro-apoptotic effects in these cell lines, studies focusing solely on this compound are not present in the available search results. mdpi.comrsc.orgacs.orgnih.govmdpi.com

Mitochondrial Dysfunction Mechanisms

Detailed research on the mechanisms of mitochondrial dysfunction induced by this compound in cancer cells has not been reported in the available scientific literature. The role of thiazole-containing compounds in mitochondrial dysfunction is an area of study, but specific data for this compound is absent. acs.orggoogle.comuni-saarland.degoogleapis.comgoogle.comesdmedikal.comresearchgate.net

Potential as CDK2 Inhibitors

There is no direct evidence in the scientific literature to suggest that this compound acts as a CDK2 inhibitor. While the inhibition of cyclin-dependent kinases is a known anticancer strategy, and various heterocyclic compounds are explored for this purpose, specific studies on this compound's interaction with CDK2 are not available. nih.govgoogle.comgoogle.com

Antitumor Candidate Development

While boronic acids and thiazole derivatives are recognized as important pharmacophores in drug development, there is no specific information available regarding the development of this compound as an antitumor candidate. rsc.orgacs.orgresearchgate.netnih.govport.ac.ukresearchgate.net

Antimicrobial Properties

Specific studies detailing the antimicrobial properties of this compound are not extensively documented in the available research.

Effectiveness Against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus)

There is no specific information available in the scientific literature regarding the effectiveness of this compound against Escherichia coli and Staphylococcus aureus. Although numerous thiazole derivatives have been synthesized and tested for their antibacterial activity against these strains, data specifically for this compound is not present in the search results. mdpi.comgoogle.comgoogleapis.comgoogle.comnih.govgoogle.comnih.govport.ac.ukchemenu.comnih.govresearchgate.net

Disruption of Bacterial Cell Wall Synthesis

There is currently no specific scientific evidence available in the public domain that demonstrates or describes the activity of this compound in the disruption of bacterial cell wall synthesis. Research on the antibacterial mechanisms of thiazole derivatives often points to the inhibition of various cellular processes, but a direct link to cell wall synthesis for this particular boronic acid variant has not been established in published studies.

Interference with Metabolic Pathways

Similarly, detailed research findings on the interference of this compound with bacterial metabolic pathways are not present in the available scientific literature. While some thiazole-containing compounds have been investigated for their effects on bacterial metabolism, such as the inhibition of DNA gyrase or fatty acid synthesis, these findings have not been specifically attributed to this compound.

Antifungal Activity (e.g., against Aspergillus fumigatus, Candida auris)

Investigations into the antifungal properties of this compound against specific pathogens such as Aspergillus fumigatus and Candida auris have not been detailed in accessible research. The broader class of thiazole derivatives has shown promise as antifungal agents, and various boronic acid derivatives have also been studied for their activity against fungal species. However, specific minimum inhibitory concentration (MIC) or other antifungal activity data for this compound against these particular fungi are not available.

Enzyme Inhibition and Modulation of Biological Processes

The capacity of boronic acids to act as enzyme inhibitors is well-documented, owing to their ability to form reversible covalent bonds with the active sites of enzymes. Thiazole moieties are also present in many biologically active compounds. Despite this, specific applications of this compound in enzyme inhibition and the modulation of biological processes are not well-documented.

Inhibition of Aldose Reductase

A number of thiazole-based compounds have been identified as inhibitors of aldose reductase, an enzyme implicated in the complications of diabetes. However, there is no specific research data to confirm or quantify the inhibitory activity of this compound against this enzyme.

Modulation of Enzyme Activity and Protein Interactions

The general ability of boronic acids to interact with and modulate the activity of enzymes and other proteins is a foundational concept in medicinal chemistry. Thiazole derivatives have also been shown to modulate certain protein-protein interactions. Nevertheless, specific examples and detailed studies of this compound's role in the modulation of enzyme activity or its interaction with specific proteins are not described in the current body of scientific literature.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate dehydrogenase is a recognized target for the development of therapeutics for autoimmune diseases and cancer. Various thiazole derivatives have been synthesized and evaluated as potent inhibitors of human DHODH. While this suggests a potential area of interest, there are no published studies that specifically report on the inhibitory effects of this compound on DHODH.

Anti-inflammatory Effects (e.g., COX enzyme inhibition)

The thiazole nucleus is a core component of numerous compounds that exhibit a wide range of pharmacological activities, including anti-inflammatory properties. Many thiazole derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. The COX enzymes, primarily COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are involved in inflammation, pain, and fever.

While direct studies on the COX inhibitory activity of this compound are not extensively documented in publicly available research, the broader class of thiazole derivatives has shown significant promise. For instance, various 2-aminothiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic effects, with some demonstrating notable COX-2 inhibitory activity. The general structure-activity relationship studies of these derivatives often highlight the importance of the substituents on the thiazole ring in determining their potency and selectivity for COX enzymes. The presence of the boronic acid group on the thiazole ring of this compound introduces a unique chemical feature that could influence its interaction with the active site of COX enzymes. Boronic acids are known to form reversible covalent bonds with serine residues, which are present in the active site of COX enzymes. This interaction could potentially lead to a novel mechanism of COX inhibition. Further enzymatic assays and in vivo studies are necessary to fully elucidate the anti-inflammatory potential and the precise mechanism of action of this compound.

Potential as Boron Neutron Capture Agents

Boron Neutron Capture Therapy (BNCT) is a non-invasive radiation therapy that shows promise for treating various cancers. This therapy relies on the selective accumulation of a boron-containing agent, specifically the non-radioactive isotope boron-10 (¹⁰B), within tumor cells. When the tumor is irradiated with a beam of low-energy neutrons, the ¹⁰B atoms capture these neutrons, leading to a nuclear fission reaction that releases high-energy alpha particles and lithium-7 nuclei. These particles have a very short path length, effectively destroying the cancer cells from within while sparing the surrounding healthy tissue.

The success of BNCT is highly dependent on the development of boron delivery agents that can achieve high tumor-to-normal tissue boron concentration ratios. While this compound has not been specifically reported as a BNCT agent in clinical or preclinical studies, its chemical structure suggests it could be a candidate for further investigation. As a boron-containing molecule, it inherently possesses the necessary ¹⁰B isotope. The thiazole ring could potentially be modified with tumor-targeting moieties to enhance its selective uptake by cancer cells. The development of new BNCT agents is an active area of research, and small molecules like this compound and its derivatives represent a potential avenue for creating novel and effective boron delivery systems. Future research would need to focus on evaluating its cellular uptake, tumor selectivity, and efficacy in BNCT models.

Biochemical Probes and Diagnostic Tools

The unique chemical properties of boronic acids and the versatile nature of the thiazole ring make this compound a candidate for development as a biochemical probe and diagnostic tool. Boronic acids are known for their ability to reversibly bind to diols, a functional group present in many biologically important molecules such as saccharides and glycoproteins. This interaction can be exploited to design probes that can detect and quantify these molecules.

Interaction with Biological Molecules

This compound, by virtue of its boronic acid moiety, has the potential to interact with various biological molecules containing diol groups. This includes cell surface carbohydrates, which play crucial roles in cell recognition, signaling, and adhesion. Alterations in glycosylation patterns on the cell surface are often associated with disease states, including cancer. Therefore, probes that can specifically recognize and bind to these altered carbohydrate structures are valuable for diagnostic and research purposes.

While direct evidence of this compound's interaction with specific biological molecules is limited, related compounds have demonstrated this capability. For example, fluorescent probes incorporating a benzothiazole (B30560) structure (a fused ring system containing a thiazole) and a boronic acid have been developed to detect reactive oxygen species like peroxynitrite. This suggests that the thiazole-boronic acid scaffold can be functionalized to create probes with specific recognition properties. The interaction of this compound with biological diols would likely involve the formation of a cyclic boronate ester, a reversible covalent bond. The kinetics and thermodynamics of this interaction would depend on the specific diol structure and the surrounding microenvironment.

Insights into Cellular Processes and Disease Mechanisms

Biochemical probes are instrumental in unraveling the complexities of cellular processes and understanding the molecular basis of diseases. By designing this compound derivatives that are, for example, fluorescently labeled, researchers could potentially visualize the localization and dynamics of specific glycoconjugates within living cells. This could provide valuable insights into processes such as cell signaling pathways, protein trafficking, and the changes that occur during disease progression.

For instance, if a fluorescent derivative of this compound were shown to selectively bind to a specific cancer-associated glycoprotein, it could be used to identify and isolate cancer cells, monitor their response to treatment, and potentially even be developed into a targeted drug delivery system. Although the direct application of this compound for these purposes is yet to be demonstrated, the foundational chemistry of its constituent parts provides a strong rationale for its exploration in this area. The development of such tools would contribute significantly to our understanding of cellular biology and could lead to new diagnostic and therapeutic strategies for a variety of diseases.

Computational Studies and Structure Activity Relationship Sar

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein or enzyme. For thiazol-2-ylboronic acid and its derivatives, docking studies are instrumental in elucidating potential binding modes within the active sites of therapeutic targets.

Research on various thiazole (B1198619) derivatives has demonstrated their ability to interact with a range of biological targets. nih.govnih.gov For instance, docking studies on novel thiazole compounds have been used to assess their interaction with the active site of proteins like tubulin and Rho6. nih.govnih.govresearchgate.net In these studies, the thiazole moiety often participates in crucial binding interactions. For example, in a study of potential tubulin polymerization inhibitors, the thiazole ring of certain derivatives was shown to form key interactions within the colchicine (B1669291) binding site. nih.govresearchgate.net

When applied to this compound, molecular docking would aim to identify key amino acid residues that interact with the molecule. The boronic acid group is known for its ability to form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, a feature that would be a primary focus of such a simulation. Hydrogen bonds, arene-cation interactions, and hydrophobic interactions involving the thiazole ring would also be analyzed to determine the stability of the ligand-protein complex. nih.gov The binding energy, calculated as a docking score, provides an estimate of the binding affinity. researchgate.net

A hypothetical summary of interactions for a this compound derivative docked into an enzyme active site is presented below.

| Interaction Type | Ligand Moiety Involved | Interacting Amino Acid Residue |

| Covalent Bond | Boronic Acid (-B(OH)₂) | Serine (SER) |

| Hydrogen Bond | Thiazole Nitrogen | Asparagine (ASN) |

| Hydrogen Bond | Boronic Acid Hydroxyl | Aspartic Acid (ASP) |

| π-π Stacking | Thiazole Ring | Phenylalanine (PHE) |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations for this compound can provide valuable data on its geometry, reactivity, and spectroscopic properties. researchgate.netepu.edu.iqnih.gov

DFT studies on related boronic acids and thiazole compounds have been used to determine optimized molecular structures, including bond lengths and angles, which can be compared with experimental data. epu.edu.iqdergipark.org.tr Such calculations for this compound would reveal the planarity of the thiazole ring and the geometry of the boronic acid group.

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. nih.govmdpi.com A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. nih.gov For this compound, the MEP would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring and positive potential around the boronic acid's hydroxyl protons.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactivity. researchgate.net

These theoretical calculations help in understanding the molecule's behavior in chemical reactions and its potential interaction with biological targets. nih.gov

Kinetic Isotope Effect (KIE) Studies for Mechanistic Insight

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by measuring the change in reaction rate upon isotopic substitution. wpmucdn.com While specific KIE studies on this compound are not extensively documented, the principles are widely applied to reactions involving boronic acids, such as the Suzuki-Miyaura cross-coupling reaction. nih.gov

In a reaction involving the cleavage of a carbon-boron bond, substituting the boron atom or adjacent carbon atoms with their heavier isotopes (e.g., ¹³C for ¹²C) can lead to a measurable KIE. einsteinmed.edu If the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction, a primary KIE will be observed. researchgate.net The magnitude of the KIE provides insight into the transition state structure. nih.goveinsteinmed.edu

For example, in a Suzuki-Miyaura coupling where this compound is a reactant, a ¹³C KIE at the carbon atom attached to the boron could help determine whether the transmetalation step is rate-limiting. nih.gov A significant KIE would suggest that the C-B bond is undergoing a change in the transition state of the slowest step. nih.gov Comparing experimental KIE values with those predicted from DFT calculations of proposed transition state structures can validate or disprove a hypothesized reaction mechanism. nih.gov

Predictive Modeling of Biological Activities (e.g., PASS online server)

Computational tools can predict the biological activity spectrum of a molecule based on its structure. The Prediction of Activity Spectra for Substances (PASS) online server is one such tool that analyzes the structure-activity relationships for a vast training set of known compounds to predict a wide range of pharmacological effects and mechanisms of action for a new structure. way2drug.combmc-rm.orgway2drug.com

Submitting the structure of this compound to the PASS server would generate a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi). nih.govmdpi.com These predictions can guide experimental screening by highlighting the most probable therapeutic applications or toxic effects. bmc-rm.org For instance, predictions for thiazole derivatives often include activities such as anti-inflammatory, antimicrobial, and anticancer effects. nih.gov

A hypothetical PASS prediction for this compound might look like this:

| Predicted Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

| Anti-inflammatory | 0.650 | 0.015 |

| Protease inhibitor | 0.580 | 0.022 |

| Antineoplastic | 0.525 | 0.031 |

| Antifungal | 0.490 | 0.045 |

| Anxiolytic | 0.310 | 0.150 |

These predictions are based on the presence of structural fragments that are common in molecules with known activities and serve as a preliminary screening tool. bmc-rm.org

Addressing Discrepancies between Computational and Experimental Results

While computational models are invaluable, discrepancies between predicted and experimental results can arise. These differences often stem from the simplifying assumptions made in the models. Addressing these discrepancies is crucial for refining the accuracy of computational predictions.

Reactions and biological interactions typically occur in a solvent, usually water. Failing to account for solvent effects is a major source of error in computational chemistry. Solvation models are used to simulate the influence of the solvent on the solute molecule.

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous medium with a defined dielectric constant, rather than as individual molecules. researchgate.netwikipedia.org This approach calculates the electrostatic interactions between the solute and the solvent continuum. q-chem.com For a polar molecule like this compound, which can ionize in aqueous solution, including a PCM calculation can significantly improve the accuracy of predicted properties like reaction energies and pKa values. nih.govmonash.edu More advanced models may also include a few explicit solvent molecules in the first solvation shell to account for specific interactions like hydrogen bonding, combined with a continuum model for the bulk solvent. uregina.ca

Static models like molecular docking may not fully capture the dynamic nature of molecules. Steric hindrance—where the size of molecular groups prevents them from adopting the ideal conformation for a reaction or binding—can lead to discrepancies between calculated and observed outcomes.

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system. nih.gov An MD simulation of this compound bound to a protein would allow researchers to observe the conformational changes of both the ligand and the protein over time, providing a more realistic picture of the binding stability and the influence of steric factors. nih.gov By simulating the motion of atoms and molecules, MD can reveal alternative binding poses, assess the stability of key interactions identified in docking, and provide a more accurate estimation of binding free energies. researchgate.net

Catalyst Variability

The reactivity and utility of this compound in synthetic chemistry, particularly in transition metal-catalyzed cross-coupling reactions, are profoundly influenced by the choice of catalyst. The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, serves as a primary example where catalyst variability is key to optimizing reaction efficiency, yield, and scope. mdpi.com The catalytic system typically comprises a metal precursor, a ligand, and a base, each of which can be varied to fine-tune the reaction's outcome.

Palladium complexes are the most extensively used catalysts for cross-coupling reactions involving arylboronic acids, including thiazole-based variants. researchgate.net The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. mdpi.com The nature of the palladium catalyst and the associated ligands directly impacts the efficiency of these elementary steps. For instance, novel palladium(II) ONO pincer complexes have demonstrated superior activity in Suzuki-Miyaura cross-coupling reactions of heterocyclic chlorides with arylboronic acids. researchgate.net These advanced catalysts can operate under low loading conditions (e.g., 0.01 mol%) and in greener solvent systems, highlighting the impact of catalyst design on reaction performance. researchgate.net